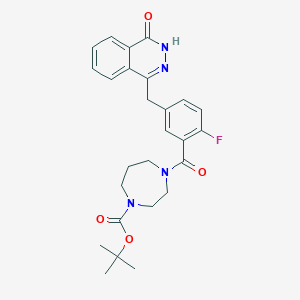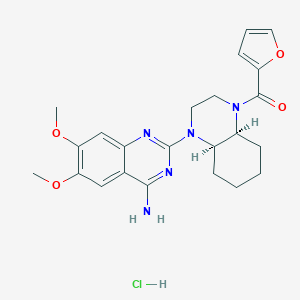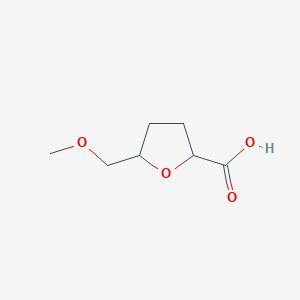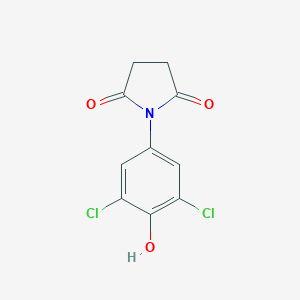
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide, also known as NDH-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NDH-2 is a succinimide derivative that is synthesized from 3,5-dichloro-4-hydroxybenzoic acid and succinic anhydride.
Wissenschaftliche Forschungsanwendungen
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development. N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has also been investigated for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide exerts its biological effects through multiple mechanisms of action. N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has been shown to inhibit the activity of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress and inflammation. N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation. Additionally, N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that promote cell death.
Biochemische Und Physiologische Effekte
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has been shown to exhibit a range of biochemical and physiological effects. N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has been shown to reduce oxidative stress and inflammation in various cell types, including neurons, astrocytes, and cancer cells. N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has also been shown to inhibit the proliferation and migration of cancer cells, as well as to induce apoptosis in cancer cells. Additionally, N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has been shown to improve cognitive function and to reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has several advantages for lab experiments. N-(3,5-Dichloro-4-hydroxyphenyl)succinimide is relatively easy to synthesize and purify, making it readily available for research purposes. N-(3,5-Dichloro-4-hydroxyphenyl)succinimide is also stable under a wide range of conditions, allowing for long-term storage and transportation. However, N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has some limitations for lab experiments. N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has low solubility in water, which can limit its bioavailability and efficacy. Additionally, N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has not been extensively studied for its safety and toxicity, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for N-(3,5-Dichloro-4-hydroxyphenyl)succinimide research. One direction is to investigate the potential applications of N-(3,5-Dichloro-4-hydroxyphenyl)succinimide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the safety and toxicity of N-(3,5-Dichloro-4-hydroxyphenyl)succinimide in vivo, which can provide valuable information for drug development. Additionally, future research can focus on optimizing the synthesis method of N-(3,5-Dichloro-4-hydroxyphenyl)succinimide to improve its yield and bioavailability. Finally, future research can investigate the potential synergistic effects of N-(3,5-Dichloro-4-hydroxyphenyl)succinimide with other compounds, which can enhance its biological activity and efficacy.
Synthesemethoden
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide is synthesized from 3,5-dichloro-4-hydroxybenzoic acid and succinic anhydride through a condensation reaction. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and the resulting product is purified through recrystallization. The yield of N-(3,5-Dichloro-4-hydroxyphenyl)succinimide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Eigenschaften
CAS-Nummer |
141890-85-9 |
|---|---|
Produktname |
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide |
Molekularformel |
C10H7Cl2NO3 |
Molekulargewicht |
260.07 g/mol |
IUPAC-Name |
1-(3,5-dichloro-4-hydroxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-3-5(4-7(12)10(6)16)13-8(14)1-2-9(13)15/h3-4,16H,1-2H2 |
InChI-Schlüssel |
QOMHJMAQEXJDHU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C(=C2)Cl)O)Cl |
Kanonische SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C(=C2)Cl)O)Cl |
Andere CAS-Nummern |
141890-85-9 |
Synonyme |
N-(3,5-dichloro-4-hydroxyphenyl)succinimide NDHPS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



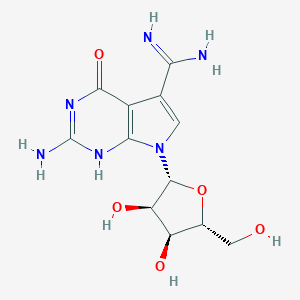
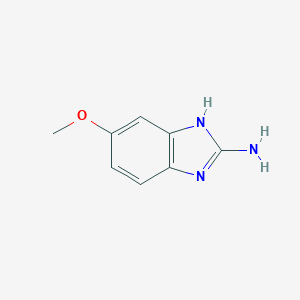
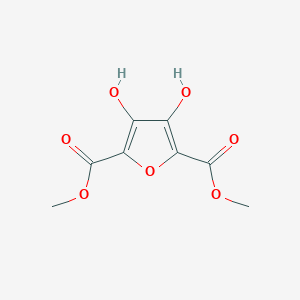
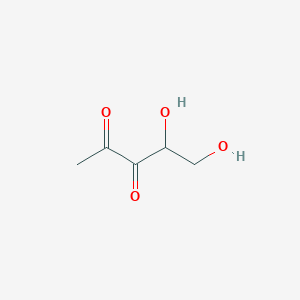
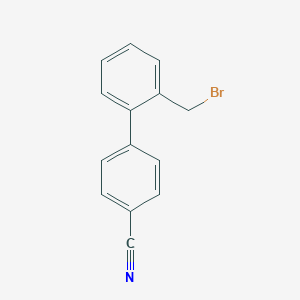
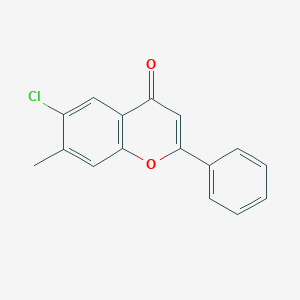
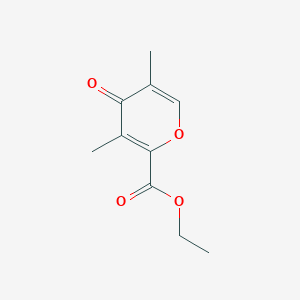
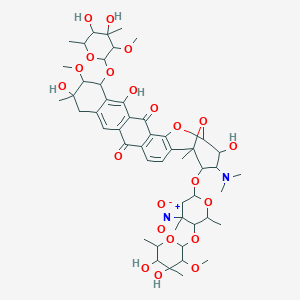

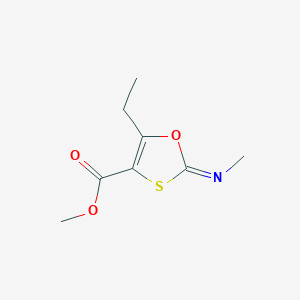
![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)
